molecular formula C6H16InN B12650671 (Diethylamine)dimethylindium CAS No. 94236-82-5

(Diethylamine)dimethylindium

Cat. No.: B12650671
CAS No.: 94236-82-5
M. Wt: 217.02 g/mol
InChI Key: CQSHJUMYBSTBNR-UHFFFAOYSA-N
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Description

(Diethylamine)dimethylindium is an organometallic compound with the molecular formula C6H16InN It is a coordination complex where the indium atom is bonded to two methyl groups and one diethylamine ligand

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Diethylamine)dimethylindium typically involves the reaction of diethylamine with dimethylindium chloride. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the sensitive indium compound. The general reaction can be represented as follows:

In(CH3)2Cl+HNEt2In(CH3)2(NEt2)+HCl\text{In(CH}_3\text{)}_2\text{Cl} + \text{HNEt}_2 \rightarrow \text{In(CH}_3\text{)}_2(\text{NEt}_2) + \text{HCl} In(CH3​)2​Cl+HNEt2​→In(CH3​)2​(NEt2​)+HCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires stringent control of reaction conditions, including temperature, pressure, and the exclusion of moisture and oxygen. The use of automated systems and reactors ensures consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

(Diethylamine)dimethylindium undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form indium oxides or other higher oxidation state species.

    Substitution: The diethylamine ligand can be substituted with other ligands, such as phosphines or amines, under appropriate conditions.

    Hydrolysis: In the presence of water, this compound can hydrolyze to form indium hydroxides and release diethylamine.

Common Reagents and Conditions

    Oxidizing agents: Oxygen, hydrogen peroxide, or other oxidizing agents can be used for oxidation reactions.

    Substitution reagents: Various ligands, such as triphenylphosphine or pyridine, can be used for substitution reactions.

    Hydrolysis conditions: Water or aqueous solutions can induce hydrolysis.

Major Products

    Oxidation products: Indium oxides or other higher oxidation state compounds.

    Substitution products: New coordination complexes with different ligands.

    Hydrolysis products: Indium hydroxides and diethylamine.

Scientific Research Applications

(Diethylamine)dimethylindium has several applications in scientific research, including:

    Chemistry: Used as a precursor for the synthesis of other organometallic compounds and as a catalyst in various organic reactions.

    Biology: Investigated for its potential use in biological imaging and as a probe for studying metal-ligand interactions in biological systems.

    Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent in certain medical conditions.

    Industry: Utilized in the production of advanced materials, such as semiconductors and nanomaterials, due to its unique electronic properties.

Mechanism of Action

The mechanism of action of (Diethylamine)dimethylindium involves its ability to coordinate with various ligands and undergo redox reactions. The indium center can interact with different molecular targets, influencing their chemical reactivity and stability. The pathways involved include ligand exchange, electron transfer, and coordination chemistry.

Comparison with Similar Compounds

Similar Compounds

    Dimethylindium chloride: Similar in structure but lacks the diethylamine ligand.

    Triethylindium: Contains three ethyl groups instead of two methyl groups and one diethylamine ligand.

    Diethylamine: A simple amine that can act as a ligand in various coordination complexes.

Uniqueness

(Diethylamine)dimethylindium is unique due to the presence of both methyl groups and a diethylamine ligand, which imparts distinct electronic and steric properties. This combination allows for specific reactivity and applications that are not achievable with other similar compounds.

Properties

CAS No.

94236-82-5

Molecular Formula

C6H16InN

Molecular Weight

217.02 g/mol

IUPAC Name

N-dimethylindiganyl-N-ethylethanamine

InChI

InChI=1S/C4H10N.2CH3.In/c1-3-5-4-2;;;/h3-4H2,1-2H3;2*1H3;/q-1;;;+1

InChI Key

CQSHJUMYBSTBNR-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)[In](C)C

Origin of Product

United States

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